molecular formula C18H17ClN2O4 B2625125 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-79-8

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2625125
CAS RN: 1003101-79-8
M. Wt: 360.79
InChI Key: AEBCTMYKVHTMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. ACEA has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate selectively binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. The activation of CB1 receptor by this compound results in the inhibition of adenylate cyclase, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC) signaling pathways. The activation of MAPK and PLC pathways leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which is involved in the regulation of pain, mood, and memory.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in microglial cells. This compound has also been shown to protect against oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its stability, and its solubility in organic solvents. However, this compound has some limitations, including its low water solubility, which can make it difficult to use in aqueous solutions, and its high cost, which can limit its availability for research purposes.

Future Directions

There are several future directions for [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate research, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic applications of this compound in various medical conditions, and the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and improve its bioavailability.

Synthesis Methods

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is synthesized by the reaction of 2-(4-chlorophenyl)acetic acid with N-(4-aminophenyl)acetamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has been studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, anxiety, depression, and neurodegenerative diseases. This compound has been shown to activate the cannabinoid receptor type 1 (CB1) selectively, which is involved in the regulation of pain, mood, appetite, and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCTMYKVHTMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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